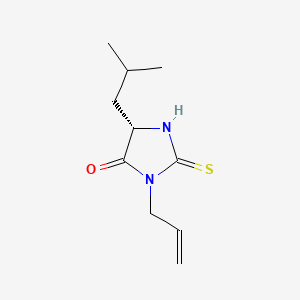

Albutoin, (S)-

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Albutoin, (S)- is a new thiohydantoin derivative for grand mal epilepsies.

科学的研究の応用

Anticonvulsant Properties

Albutoin has been investigated for its potential as an anticonvulsant agent. A study indicated that it exhibits fewer toxicity-induced side effects compared to similar compounds like diphenylhydantoin, making it a candidate for further research in epilepsy treatment .

| Property | Albutoin | Diphenylhydantoin |

|---|---|---|

| Toxicity | Low | Moderate to High |

| Mechanism of Action | Anticonvulsant | Anticonvulsant |

| FDA Status | Evaluated but not approved | Approved |

pH-Sensitive Drug Delivery

Recent research has demonstrated that Albutoin can be utilized in the design of pH-sensitive prodrugs. These prodrugs release active pharmaceutical ingredients selectively in acidic environments, such as tumor tissues, which is crucial for targeted cancer therapies. The study showed a significant increase in the release rate of doxorubicin when combined with Albutoin at lower pH levels .

| pH Level | Release Rate of Doxorubicin | Release Rate of Albutoin |

|---|---|---|

| 5.5 | 94% | Detected |

| 6.5 | 93% | Detected |

| 7.4 | 89% | Detected |

Tumor Targeting

Albutoin's role in enhancing drug delivery systems has been highlighted in various studies focusing on cancer treatment. Its ability to undergo cyclization in acidic conditions allows for selective drug release in tumor microenvironments, potentially reducing systemic toxicity and improving therapeutic outcomes .

Case Study: Doxorubicin-Albutoin Conjugate

A significant case study involved the synthesis of a doxorubicin-albutoin conjugate designed for targeted delivery to cancer cells. The results indicated that this conjugate exhibited lower toxicity in healthy tissues while maintaining efficacy against cancer cells under acidic conditions typical of tumor environments .

Neuroprotective Effects

Albutoin has also been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Its low toxicity profile makes it a suitable candidate for further exploration in treating conditions like Alzheimer's disease and other forms of dementia .

化学反応の分析

Relevant Reaction Mechanisms (Inferred from Similar Compounds)

While no specific data exists for Albutoin, (S)-, the following mechanisms are relevant for β-adrenergic receptor agonists like albuterol :

2.1. Enantiomer-Specific Binding

-

(R)-Albuterol : Exhibits 100–150 times higher affinity for β₂-adrenergic receptors than (S)-Albuterol, driving bronchodilation .

-

(S)-Albuterol : Some studies suggest potential bioactivity, though its role in bronchial activity remains debated .

2.2. Degradation Pathways

-

Oxidative Metabolism : Polysaccharide-binding proteins like serum albumin (HSA) can influence drug stability through non-covalent interactions . For example, HSA binds drugs via specific sites (e.g., FA1, FA7), altering their pharmacokinetics .

-

Electrochemical Reactions : Recent advances in electrocatalysis demonstrate accelerated reaction rates for redox-neutral processes, potentially applicable to β-agonist degradation .

3.1. Mass Spectrometry

-

Continuous mass spectrometry enables rapid reaction analysis, detecting intermediates and products in real time . This method could theoretically monitor Albutoin’s metabolic pathways if applied.

-

Example : Acoustic droplet ejection mass spectrometry eliminates chromatography, enabling sub-second readouts .

3.2. Computational Models

-

Curvature diagrams and adiabatic curvature coupling coefficients reveal reaction phases, as demonstrated in studies of HSC/HOC bending modes . Such methods could predict Albutoin’s reactivity if applied to its structure.

4.1. Biocatalysis

-

UPO/Oxalate Oxidase Systems : Dual biocatalysts enable efficient oxidation reactions without metal-based reagents . Similar systems could potentially modify Albutoin’s functional groups.

-

Amide Bond Formation : Sustainable methods using biocatalysts (e.g., lipases) could synthesize Albutoin derivatives .

4.2. Electrochemical Activation

-

Electric fields enhance reaction rates in non-redox processes, as shown in catalytic reactions of methane and hydrogen sulfide . This could apply to Albutoin’s synthesis or degradation.

Data Tables and Research Findings

特性

CAS番号 |

52152-25-7 |

|---|---|

分子式 |

C10H16N2OS |

分子量 |

212.31 g/mol |

IUPAC名 |

(5S)-5-(2-methylpropyl)-3-prop-2-enyl-2-sulfanylideneimidazolidin-4-one |

InChI |

InChI=1S/C10H16N2OS/c1-4-5-12-9(13)8(6-7(2)3)11-10(12)14/h4,7-8H,1,5-6H2,2-3H3,(H,11,14)/t8-/m0/s1 |

InChIキー |

RATGSRSDPNECNO-QMMMGPOBSA-N |

SMILES |

CC(C)CC1C(=O)N(C(=S)N1)CC=C |

異性体SMILES |

CC(C)C[C@H]1C(=O)N(C(=S)N1)CC=C |

正規SMILES |

CC(C)CC1C(=O)N(C(=S)N1)CC=C |

外観 |

Solid powder |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Albutoin, (S)-; L-Leucine-3-allyl-2-thiohydantoin; |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。